Ethyl 7-iodoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-iodoquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 7-position of the quinoline ring. This structural configuration imparts distinct reactivity and functionality, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-iodoquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various nucleophiles.
Acids and Bases: Employed in ester hydrolysis to convert the ester group to a carboxylic acid.
Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the quinoline ring.
Major Products Formed
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Quinoline Carboxylic Acids: Formed through ester hydrolysis.
Oxidized or Reduced Quinoline Compounds: Produced via oxidation or reduction reactions.
Scientific Research Applications
Ethyl 7-iodoquinoline-3-carboxylate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and quinoline ring structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells, depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 7-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Used as a versatile building block in organic synthesis.
Properties
Molecular Formula |
C12H10INO2 |
---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
ethyl 7-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 |
InChI Key |
BNNSUVOHFMXGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.